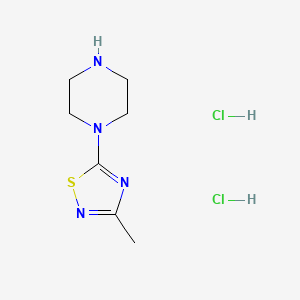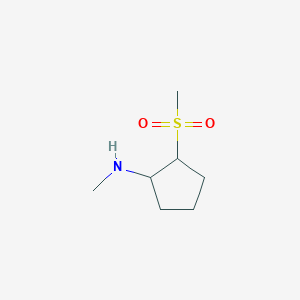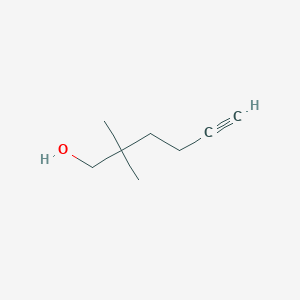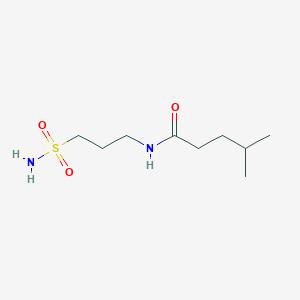
4-methyl-N-(3-sulfamoylpropyl)pentanamide
Overview
Description
4-methyl-N-(3-sulfamoylpropyl)pentanamide is a compound with the molecular formula C9H20N2O3S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 4-methyl-N-(3-sulfamoylpropyl)pentanamide consists of a pentanamide backbone with a methyl group at the 4th carbon and a sulfamoylpropyl group attached to the nitrogen .Physical And Chemical Properties Analysis
4-methyl-N-(3-sulfamoylpropyl)pentanamide is a powder at room temperature . Its molecular weight is 236.34 .Scientific Research Applications
Synthesis and Chemical Properties
- 4-methyl-N-(3-sulfamoylpropyl)pentanamide and its derivatives are key intermediates in the synthesis of various compounds. For instance, Zhou Kai (2010) describes the synthesis of 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, which is an intermediate of atorvastatin, a widely used statin medication (Zhou Kai, 2010).
Pharmacological Applications
- Sulfonamide derivatives, like those related to 4-methyl-N-(3-sulfamoylpropyl)pentanamide, have been investigated for their potential as antimalarial and antitrypanosomal agents. A study by O. Ekoh et al. (2021) synthesized novel p-nitrobenzenesulphonamide derivatives incorporating dipeptide moiety and tested their effectiveness against malaria and trypanosomiasis (O. Ekoh et al., 2021).
Application in Teratology
- In teratology, derivatives of 4-methyl-N-(3-sulfamoylpropyl)pentanamide have been explored for potential use in mitigating neural tube and skeletal defects in mammals. Y. Onishi et al. (2013) found that aminobenzensulfonamide analogs of valproic acid, which are structurally related to 4-methyl-N-(3-sulfamoylpropyl)pentanamide, showed weaker teratogenic effects compared to valproic acid (Y. Onishi et al., 2013).
Cardiac Applications
- Compounds similar to 4-methyl-N-(3-sulfamoylpropyl)pentanamide have been studied for their role as cardiac myosin activators, potentially useful in treating systolic heart failure. M. Manickam et al. (2019) investigated sulfonamidophenylethylamide analogues, finding some derivatives to be effective cardiac myosin activators in both in vitro and in vivo studies (M. Manickam et al., 2019).
Antimicrobial and Antiparasitic Applications
- Tais C. Silva et al. (2022) studied a derivative of albendazole, N-(4-Methoxyphenyl)pentanamide, for its anthelmintic properties against Toxocara canis, demonstrating its potential as a novel anthelmintic agent (Tais C. Silva et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methyl-N-(3-sulfamoylpropyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3S/c1-8(2)4-5-9(12)11-6-3-7-15(10,13)14/h8H,3-7H2,1-2H3,(H,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNPGEPGJMAJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)NCCCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-sulfamoylpropyl)pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



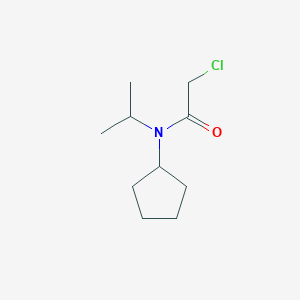
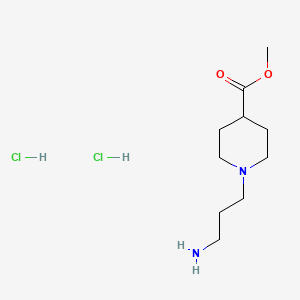
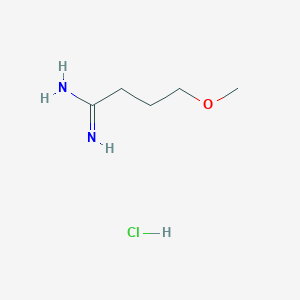
![2-chloro-N-({3-[(2-ethoxyethoxy)methyl]phenyl}methyl)acetamide](/img/structure/B1464028.png)
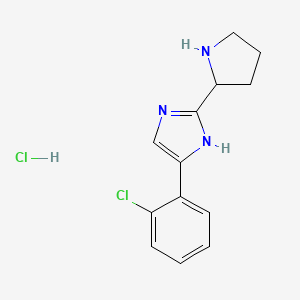
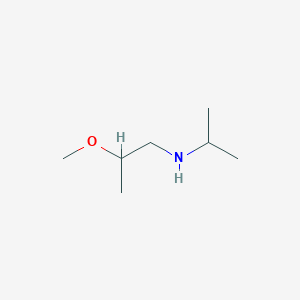
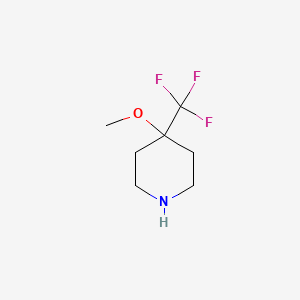
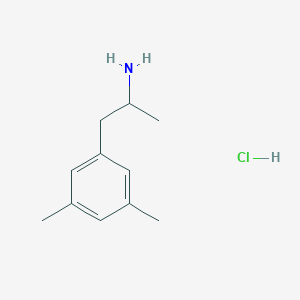
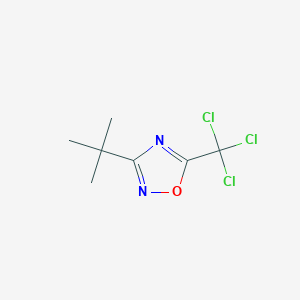
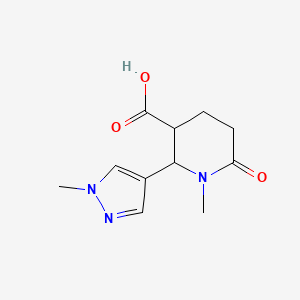
![2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1464039.png)
